

# Technical Guide: Physical Properties of Methyl 6-chloronicotinate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 6-chloronicotinate

Cat. No.: B105695

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl 6-chloronicotinate**. The information is presented to support research, development, and quality control activities involving this compound.

## Core Physical and Chemical Properties

**Methyl 6-chloronicotinate** is a halogenated pyridine derivative. Its chemical structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a methyl ester group at the 3-position.

Table 1: Physical and Chemical Properties of **Methyl 6-chloronicotinate**

Property	Value	References
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	171.58 g/mol	[1][3][4][5][6]
CAS Number	73781-91-6	[2][3][4][5][7]
Appearance	Pale cream to cream to pale brown crystals or crystalline powder.	[2]
Melting Point	86-90 °C (lit.)	[8]
Boiling Point	231.8 ± 20.0 °C (Predicted)	
Density	1.52 g/cm <sup>3</sup> (Calculated from crystal data)	[1]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate. Soluble in Ethanol, Ether, and Methanol.	
Purity (Assay)	≥98% (by GC)	[5][7]

## Experimental Protocols

The following sections detail the methodologies for the determination of the key physical properties of **Methyl 6-chloronicotinate** and a documented synthesis procedure.

### Melting Point Determination (Capillary Method)

The melting point of **Methyl 6-chloronicotinate** is determined using the capillary tube method.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, and a mortar and pestle.
- Procedure:
  - A small sample of dry, crystalline **Methyl 6-chloronicotinate** is finely powdered using a mortar and pestle.

- The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
- The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

## Density Determination (from Crystal Structure Data)

The density of **Methyl 6-chloronicotinate** can be accurately calculated from single-crystal X-ray diffraction data.

- Methodology:
  - A suitable single crystal of **Methyl 6-chloronicotinate** is grown, for example, by slow evaporation from a dichloromethane solution.[\[1\]](#)
  - The crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
  - The diffraction data is used to determine the unit cell parameters (a, b, c,  $\alpha$ ,  $\beta$ ,  $\gamma$ ) and the number of molecules (Z) in the unit cell.
  - The density ( $\rho$ ) is then calculated using the following formula:  $\rho = (Z * M) / (V * N_a)$  where:
    - Z = number of molecules per unit cell
    - M = molar mass ( g/mol )
    - V = volume of the unit cell (cm<sup>3</sup>)

- $N_a$  = Avogadro's number ( $6.022 \times 10^{23} \text{ mol}^{-1}$ )

From the crystallographic data for **Methyl 6-chloronicotinate** ( $\text{C}_7\text{H}_6\text{ClNO}_2$ ), where  $M = 171.58 \text{ g/mol}$ ,  $Z = 2$ , and  $V = 373.64 \text{ \AA}^3$ , the density is calculated to be  $1.52 \text{ g/cm}^3$ .<sup>[1]</sup>

## Solubility Assessment

A qualitative assessment of solubility in various solvents is performed to establish a solubility profile.

- Apparatus: Small test tubes, vortex mixer, and a range of solvents.
- Procedure:
  - A small, pre-weighed amount of **Methyl 6-chloronicotinate** (e.g., 10 mg) is placed into a test tube.
  - A small volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.
  - The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
  - The sample is visually inspected for the presence of undissolved solid.
  - If the solid has dissolved, the compound is considered soluble in that solvent at the tested concentration. If not, it is classified as slightly soluble or insoluble. This process is repeated for a range of solvents.

## Purity Assay (Gas Chromatography - GC)

The purity of **Methyl 6-chloronicotinate** is typically determined by gas chromatography with a flame ionization detector (GC-FID).

- Apparatus: Gas chromatograph equipped with a flame ionization detector, a suitable capillary column (e.g., a polar stationary phase like a wax column), an autosampler, and data acquisition software.
- Procedure:

- Sample Preparation: A dilute solution of **Methyl 6-chloronicotinate** is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Instrumental Conditions:
  - Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).
  - Oven Temperature Program: A temperature gradient is programmed to ensure separation of the analyte from any impurities. For example, an initial temperature of 100 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
  - Carrier Gas: An inert gas such as helium or nitrogen is used at a constant flow rate.
  - Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).
- Analysis: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC. As the components of the sample elute from the column, they are detected by the FID.
- Data Interpretation: The purity is determined by calculating the area percentage of the main peak corresponding to **Methyl 6-chloronicotinate** relative to the total area of all peaks in the chromatogram.

## Synthesis of Methyl 6-chloronicotinate

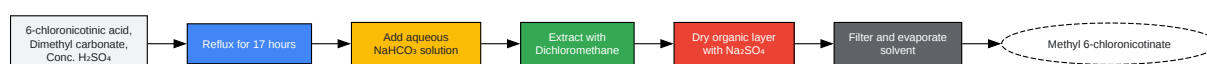
A documented method for the synthesis of **Methyl 6-chloronicotinate** is as follows.<sup>[1]</sup>

- Reagents:
  - 6-chloronicotinic acid
  - Dimethyl carbonate
  - Concentrated H<sub>2</sub>SO<sub>4</sub>
  - Aqueous NaHCO<sub>3</sub> solution

- Dichloromethane
- $\text{Na}_2\text{SO}_4$
- Procedure:
  - A mixture of 6-chloronicotinic acid (5.67 g, 0.036 mol), dimethyl carbonate (10.95 mL, 0.131 mol), and concentrated  $\text{H}_2\text{SO}_4$  (2.72 mL, 0.049 mol) is refluxed for 17 hours.
  - After refluxing, an aqueous  $\text{NaHCO}_3$  solution (8.6 g in 86 mL of water) is added to neutralize the acid.
  - The product is extracted with dichloromethane (150 mL).
  - The organic layer is dried over  $\text{Na}_2\text{SO}_4$ , filtered, and the solvent is evaporated under reduced pressure to yield the title compound.

## Visualizations

The following diagram illustrates the experimental workflow for the synthesis of **Methyl 6-chloronicotinate**.



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Caption: Synthesis workflow for **Methyl 6-chloronicotinate**.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

